molecular formula C10H13BrO2 B13884755 1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene

1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene

Cat. No.: B13884755
M. Wt: 245.11 g/mol
InChI Key: DJWAZHDDOQOFNR-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where a bromine atom is substituted at the first position, a 2-methoxyethoxy group at the fourth position, and a methyl group at the second position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methylphenol (o-cresol) to form 1-bromo-2-methylphenol. This intermediate is then reacted with 2-methoxyethanol in the presence of a base, such as potassium carbonate, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: 4-(2-methoxyethoxy)-2-methylphenol.

    Oxidation: 1-bromo-4-(2-methoxyethoxy)-2-methylbenzoic acid.

    Reduction: 4-(2-methoxyethoxy)-2-methylbenzene.

Scientific Research Applications

1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-bromo-4-(2-methoxyethoxy)-2-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. In reduction reactions, the bromine atom is removed, resulting in the formation of a hydrocarbon .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene: Similar structure but with a chlorine atom instead of a methyl group.

    1-Bromo-4-(2-methoxyethoxy)methylbenzene: Similar structure but with a methylene group instead of a methyl group.

    1-Bromo-4-(2-methoxyethoxy)benzene: Lacks the methyl group at the second position.

Uniqueness

1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene is unique due to the presence of both a bromine atom and a 2-methoxyethoxy group on the benzene ring, along with a methyl group at the second position. This combination of substituents imparts specific chemical reactivity and physical properties, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-4-(2-methoxyethoxy)-2-methylbenzene

InChI

InChI=1S/C10H13BrO2/c1-8-7-9(3-4-10(8)11)13-6-5-12-2/h3-4,7H,5-6H2,1-2H3

InChI Key

DJWAZHDDOQOFNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC)Br

Origin of Product

United States

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